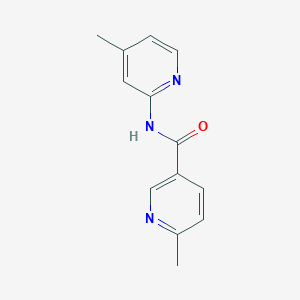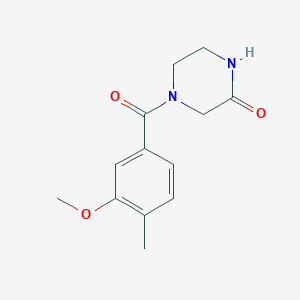
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings, each substituted with a methyl group, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 6-methylpyridine-3-carboxylic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, thereby preventing their normal function and leading to bacterial cell death.
Comparación Con Compuestos Similares
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 4-methylpyridine N-oxide
- N-(5-bromo-3-methylpyridin-2-yl)-N-methylpivalamide
Comparison: 6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of two methyl-substituted pyridine rings and a carboxamide group. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups. The presence of the carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-5-6-14-12(7-9)16-13(17)11-4-3-10(2)15-8-11/h3-8H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERUBXYSSTJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
